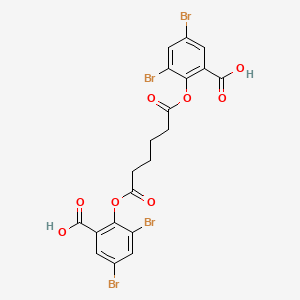

Bis(3,5-dibromosalicyl)adipate

説明

Overview of Dibromosalicylate Esters within Bifunctional Linker Chemistry

Dibromosalicylate esters are a class of compounds utilized in bifunctional linker chemistry. These molecules are designed to connect two other molecules through covalent bonds. The "bifunctional" nature arises from the presence of two reactive groups. In the case of dibromosalicylate esters, the salicylate (B1505791) portion acts as a leaving group, facilitating the reaction with nucleophilic groups on a target molecule, such as the amino groups of lysine (B10760008) residues in proteins.

The bromine atoms on the salicylic (B10762653) acid ring are crucial. These electron-withdrawing groups increase the reactivity of the ester towards nucleophiles. scholaris.ca This enhanced reactivity is a key feature that makes dibromosalicylate esters effective in site-specific modifications, particularly in complex biological molecules like proteins. scholaris.ca For instance, research has shown that anionic dibromosalicylate (DBS) leaving groups attached to a cross-linker scaffold can target cationic sites within proteins like hemoglobin. scholaris.ca

Historical Evolution of Adipate-Derived Cross-linking Agents

Adipate-derived cross-linking agents are part of a broader class of reagents used to create connections between polymer chains. wikipedia.org Adipic acid, a six-carbon dicarboxylic acid, provides a flexible spacer or "linker" between two reactive ends. The use of such agents has been a subject of research for many decades, with applications in various fields, including the modification of natural and synthetic polymers. researchgate.net

Historically, a variety of dicarboxylic acids have been employed to create cross-links. The choice of the diacid chain length influences the properties of the resulting cross-linked material, such as flexibility. ufsm.br In the context of protein modification, adipate-derived linkers have been used to create intramolecular cross-links, for example, in the stabilization of bovine hemoglobin. physiology.orgresearchgate.net This historical development has paved the way for more sophisticated cross-linking agents where the adipate (B1204190) moiety is combined with highly reactive leaving groups, such as 3,5-dibromosalicylate, to achieve specific modifications.

Chemical Significance of Bis(3,5-dibromosalicyl)adipate as a Covalent Modifying Agent

The primary chemical significance of this compound lies in its function as a covalent modifying agent, particularly for proteins. It is used to form stable, intramolecular cross-links. physiology.orgnih.gov A notable application is in the modification of hemoglobin, where it has been used to cross-link the β-globin chains. researchgate.net

This modification is of interest in the development of hemoglobin-based oxygen carriers (HBOCs). nih.gov The cross-linking of hemoglobin with agents like this compound is a strategy employed to stabilize the protein structure. physiology.orgresearchgate.net For example, in the development of one such HBOC, bovine hemoglobin was first stabilized with intramolecular cross-links using this compound before further polymerization. physiology.org

Scope and Relevance of Research into Polycarboxylic Acid Derivatives

The study of this compound falls under the broader umbrella of research into polycarboxylic acid derivatives. Carboxylic acids and their derivatives are a fundamental class of organic compounds characterized by the presence of a carboxyl group. numberanalytics.com Their derivatives are formed by replacing the hydroxyl (-OH) group with other functional groups, leading to a wide range of compounds with diverse chemical properties and applications. numberanalytics.commsu.edu

Structure

3D Structure

特性

CAS番号 |

75848-76-9 |

|---|---|

分子式 |

C20H14Br4O8 |

分子量 |

701.9 g/mol |

IUPAC名 |

3,5-dibromo-2-[6-(2,4-dibromo-6-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid |

InChI |

InChI=1S/C20H14Br4O8/c21-9-5-11(19(27)28)17(13(23)7-9)31-15(25)3-1-2-4-16(26)32-18-12(20(29)30)6-10(22)8-14(18)24/h5-8H,1-4H2,(H,27,28)(H,29,30) |

InChIキー |

QFRFWUKCGAEAOD-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |

正規SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |

ピクトグラム |

Irritant |

同義語 |

bis(3,5-dibromosalicyl)adipate |

製品の起源 |

United States |

Synthetic Methodologies for Bis 3,5 Dibromosalicyl Adipate

Detailed Routes for the Preparation of 3,5-Dibromosalicylic Acid Precursors

The foundational step in synthesizing Bis(3,5-dibromosalicyl)adipate is the preparation of 3,5-dibromosalicylic acid. This is typically achieved through the direct bromination of salicylic (B10762653) acid.

Bromination Strategies for Salicylic Acid Derivatives

The direct bromination of salicylic acid is the most common route to 3,5-dibromosalicylic acid. This electrophilic aromatic substitution reaction requires careful control of stoichiometry and reaction conditions to ensure the desired disubstituted product.

The reaction involves treating salicylic acid with at least two mole equivalents of bromine. google.comias.ac.in The use of 2 to 2.2 moles of bromine per mole of salicylic acid is reported to yield the highest quality product and most efficient use of the bromine. google.com The reaction can be carried out in various solvents, including glacial acetic acid or chloroform. google.com However, an improved process utilizes aqueous p-dioxane containing 10-70% water as the solvent, which has been shown to be effective. google.com

The temperature of the reaction is a critical parameter. It is best conducted at temperatures above 40°C, with a preferred range of 50°C to 100°C. google.com The rate of bromine addition can also influence the product distribution, and slow addition is often preferred to control the reaction. ias.ac.in

An alternative, though less direct, method involves the bromination of 5-sulpho-salicylic acid to form 3-bromo-5-sulpho-salicylic acid, followed by hydrolysis with superheated steam. ias.ac.in

Table 1: Bromination Reaction Parameters for 3,5-Dibromosalicylic Acid

| Parameter | Condition | Source |

| Starting Material | Salicylic Acid | google.com |

| Brominating Agent | Liquid Bromine (Br₂) | google.com |

| Molar Ratio (Br₂:Salicylic Acid) | 2:1 to 2.2:1 | google.com |

| Solvent | Aqueous p-dioxane (10-70% water), Glacial Acetic Acid | google.com |

| Temperature | 50-100°C | google.com |

| Volume of Solvent | 0.3-2 liters per mole of salicylic acid | google.com |

Purification and Characterization of Halogenated Intermediates

Once the bromination reaction is complete, the resulting 3,5-dibromosalicylic acid must be purified. A common method involves cooling the reaction mixture, which causes the product to precipitate. google.com The solid can then be separated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as alcohol or hot acetone. ias.ac.inresearchgate.net

Characterization of the purified 3,5-dibromosalicylic acid is crucial to confirm its identity and purity. This is typically done using a combination of spectroscopic and physical methods. Techniques like ¹H-NMR spectroscopy are used to confirm the structure by analyzing the chemical shifts and splitting patterns of the aromatic protons. researchgate.net The melting point of the compound, which is reported to be in the range of 224-227°C, serves as a key indicator of purity.

Synthetic Pathways for Adipate (B1204190) Moiety Introduction

With pure 3,5-dibromosalicylic acid in hand, the next stage is to introduce the adipate bridge to link two molecules of the acid, forming the final product. This is an esterification reaction that can be approached in two primary ways.

Esterification with Adipoyl Chloride

A highly effective method for forming the diester is the reaction of two equivalents of 3,5-dibromosalicylic acid with one equivalent of adipoyl chloride. tcichemicals.com Adipoyl chloride is a highly reactive di-acyl chloride that readily reacts with the phenolic hydroxyl groups of the salicylic acid derivative.

This type of reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. The reaction is often performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reactivity of the acyl chloride.

Direct Esterification with Adipic Acid: Catalytic Approaches

An alternative, more atom-economical approach is the direct esterification of 3,5-dibromosalicylic acid with adipic acid. This method avoids the pre-synthesis of the highly reactive and corrosive adipoyl chloride. However, this reaction is an equilibrium process and requires a catalyst and often the removal of water to drive the reaction to completion.

This process is a type of Fischer esterification. numberanalytics.com Common catalysts for this reaction include strong mineral acids like sulfuric acid. The reaction temperature is a significant factor, with higher temperatures generally leading to increased conversion rates. researchgate.net The removal of water, a byproduct of the esterification, is essential to shift the equilibrium towards the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing the synthesis of this compound is critical for both laboratory research and potential industrial applications. The goal is to maximize yield, ensure product quality, and maintain cost-effectiveness and safety. numberanalytics.com

For industrial-scale production, several factors must be carefully considered. numberanalytics.com These include:

Reaction Efficiency and Yield: Maintaining high conversion rates is paramount. For esterification reactions, this often involves optimizing temperature, pressure, and catalyst loading. numberanalytics.comresearchgate.net

Process Intensification: Continuous flow reactors can offer advantages over traditional batch reactors by improving control over reaction conditions, enhancing heat and mass transfer, and potentially increasing throughput. numberanalytics.com

Catalyst Selection: For direct esterification, the choice of catalyst is crucial. While homogeneous acid catalysts are effective, they can be difficult to separate from the product mixture. Heterogeneous catalysts, such as solid acid catalysts, can simplify purification and allow for catalyst recycling, which is beneficial for industrial processes. acs.org

Solvent and Reagent Ratios: The molar ratio of reactants and the choice of solvent can significantly impact reaction rates and equilibrium positions. researchgate.net

On a laboratory scale, while the fundamental principles of optimization remain the same, the focus might be more on achieving high purity for specific research applications. Factorial design experiments can be employed to systematically study the effects of multiple variables—such as temperature, catalyst concentration, and reactant ratios—to identify the optimal conditions for maximum conversion. acs.orgrsc.org

Table 2: Key Parameters for Esterification Optimization

| Parameter | Influence on Reaction | Source |

| Temperature | Affects reaction rate and equilibrium position. Higher temperatures generally increase conversion. | researchgate.netresearchgate.net |

| Catalyst Concentration | Higher catalyst loading can increase the reaction rate, but may also lead to side reactions or purification challenges. | acs.orgresearchgate.net |

| Reactant Molar Ratio | Using an excess of one reactant can drive the equilibrium towards the product. | researchgate.netrsc.org |

| Water Removal | Crucial for driving direct esterification reactions to completion. | researchgate.net |

| Reactor Type (Batch vs. Flow) | Affects heat/mass transfer, reaction control, and scalability. | numberanalytics.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the esterification process for producing this compound as it can significantly influence reaction rates and the final product distribution. The solvent's primary roles are to dissolve the reactants, facilitate their interaction, and in some cases, assist in the removal of byproducts like water to drive the reaction equilibrium towards the product side.

In esterification reactions, the polarity of the solvent plays a pivotal role. Polar aprotic solvents, such as dimethylformamide (DMF), have been noted to increase the rate of similar esterification reactions . However, the use of such solvents can sometimes lead to a decrease in regioselectivity, which may be a consideration in complex syntheses. For the synthesis of precursors like 3,5-dibromo-2-hydroxybenzoic acid, polar solvents such as acetic acid are used to enhance the solubility of bromine .

Non-polar organic solvents like isooctane (B107328) are often employed in enzymatic esterification to ensure that the reactants are well-dissolved, leading to higher yields of the ester product researchgate.net. The selection of an appropriate solvent often involves a trade-off between reaction rate, yield, and the ease of product purification.

Below is a table summarizing the general effects of different solvent types on esterification reactions, which can be extrapolated to the synthesis of this compound.

| Solvent Type | Examples | General Effects on Esterification |

| Polar Aprotic | DMF, DMSO | Can increase reaction rates but may reduce selectivity . |

| Polar Protic | Acetic Acid | Used in precursor synthesis to dissolve reactants like bromine . |

| Non-Polar | Isooctane, Toluene | Can improve yields by facilitating the removal of water via azeotropic distillation. Often used in enzymatic esterifications researchgate.net. |

| Solvent-Free | - | Can be an option for certain enzymatic syntheses to simplify downstream processing researchgate.net. |

Temperature and Pressure Control in Esterification Reactions

Temperature and pressure are fundamental parameters in controlling the rate and equilibrium of the esterification reaction to form this compound. An increase in temperature generally accelerates the reaction rate researchgate.net. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For similar esterification reactions of dicarboxylic acids, the reaction temperature is often maintained in a range of 130°C to 230°C google.com. In some cases, a stepwise increase in temperature can be beneficial. For instance, a study on a related esterification showed that increasing the temperature from 44°C to 64°C improved the reaction, while a further increase to 84°C resulted in a decrease in product formation researchgate.net.

Pressure control is particularly important for removing the water produced during the esterification, which can shift the reaction equilibrium towards the formation of the diester. Operating under reduced pressure can facilitate the removal of water and other volatile byproducts, thereby increasing the conversion to the desired product researchgate.net. For example, in the enzymatic synthesis of medium-chain triglycerides, a reduced pressure of 50 mbar was found to be more effective than 150 mbar, leading to a higher yield of the triacylglycerol researchgate.net.

The interplay between temperature and pressure is crucial for optimizing the synthesis. The table below outlines the general impact of these parameters on esterification reactions.

| Parameter | General Effect | Typical Range for Dicarboxylic Acid Esterification |

| Temperature | Increases reaction rate. High temperatures can cause side reactions. | 130°C - 230°C google.com |

| Pressure | Reduced pressure helps in removing water, driving the reaction forward. | 50 mbar - 150 mbar (for specific enzymatic reactions) researchgate.net |

Advanced Purification Techniques for Compound Isolation

Following the synthesis of this compound, purification is a critical step to isolate the compound from unreacted starting materials, catalysts, and byproducts such as the monoester. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

A common initial purification step for crystalline compounds like this compound is recrystallization . This technique relies on the differential solubility of the compound and impurities in a suitable solvent system. For the precursor, 3,5-dibromo-2-hydroxybenzoic acid, recrystallization from ethanol/water mixtures is effective in yielding high-purity crystals . A similar approach would likely be applicable to the final diester product.

For more challenging separations, or to achieve very high purity, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Size-Exclusion Chromatography (SEC) : This technique separates molecules based on their size. It has been used to isolate and identify the principal components of diaspirin crosslinked hemoglobin, a product formed using a related compound, bis(3,5-dibromosalicyl)fumarate (B1238764) nih.gov. This suggests that SEC could be a viable method for purifying this compound, especially for removing oligomeric impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful tool for the separation of organic molecules. It utilizes a non-polar stationary phase and a polar mobile phase. Three major fractions from a related crosslinked hemoglobin product were observed and separated using RP-HPLC, indicating its utility in separating structurally similar compounds nih.gov.

Ion-Exchange Chromatography : This method separates molecules based on their net charge. While the final diester is neutral, this technique could be useful for removing any unreacted acidic starting materials like 3,5-dibromosalicylic acid or adipic acid rsc.org.

The table below summarizes advanced purification techniques applicable to the isolation of this compound.

| Purification Technique | Principle of Separation | Application in Similar Syntheses |

| Recrystallization | Differential solubility | Purification of the precursor, 3,5-dibromo-2-hydroxybenzoic acid . |

| Size-Exclusion Chromatography (SEC) | Molecular size | Isolation of components in diaspirin crosslinked hemoglobin nih.gov. |

| Reverse-Phase HPLC (RP-HPLC) | Polarity | Separation of major fractions of a related crosslinked hemoglobin product nih.gov. |

| Ion-Exchange Chromatography | Net charge | Removal of acidic starting materials or byproducts rsc.org. |

Advanced Spectroscopic and Structural Elucidation of Bis 3,5 Dibromosalicyl Adipate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For a molecule such as Bis(3,5-dibromosalicyl)adipate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: Chemical Shift Anisotropy and Spin Coupling Constants

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the dibromosalicyl moieties and the aliphatic protons of the adipate (B1204190) linker.

Aromatic Region: The 3,5-dibromosalicyl group has two aromatic protons. Due to the electron-withdrawing effects of the bromine atoms and the carboxyl and hydroxyl groups, these protons would appear in the downfield region of the spectrum. The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would also appear as a doublet, with the same coupling constant (J-value). The chemical shifts are predicted to be around δ 7.8-8.2 ppm. The spin-spin coupling constant between these two protons would be a small, long-range coupling, typically in the range of 2-3 Hz.

Aliphatic Region: The adipate linker consists of two sets of chemically equivalent methylene (B1212753) (CH₂) groups. The protons of the two CH₂ groups adjacent to the ester oxygen atoms (α-protons) would be deshielded and are expected to resonate at approximately δ 2.5-2.8 ppm. These would likely appear as a triplet, coupled to the neighboring β-protons. The protons of the two central CH₂ groups (β-protons) would be more shielded and are predicted to appear around δ 1.7-1.9 ppm as a multiplet, resulting from coupling to the α-protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-4 | 7.8 – 8.2 | d | 2-3 |

| Aromatic H-6 | 7.8 – 8.2 | d | 2-3 |

| Adipate α-CH₂ | 2.5 – 2.8 | t | ~7 |

| Adipate β-CH₂ | 1.7 – 1.9 | m | ~7 |

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignments and DEPT Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be crucial to distinguish between CH, CH₂, and CH₃ groups, and to identify the quaternary carbons.

Aromatic Carbons: The dibromosalicyl moiety contains six aromatic carbons. The carbon bearing the hydroxyl group (C-2) and the carbons bearing the bromine atoms (C-3 and C-5) would be significantly affected by these substituents. The carboxyl carbon (C-7) and the ester carbonyl carbon would appear at the most downfield region, typically around δ 160-170 ppm. The quaternary carbons (C-1, C-2, C-3, C-5) would be identified by their absence in DEPT-90 and DEPT-135 spectra.

Aliphatic Carbons: The adipate linker would show two signals corresponding to the α- and β-carbons. The α-carbons, being closer to the electron-withdrawing ester group, would be deshielded and appear further downfield (around δ 33-36 ppm) compared to the more shielded β-carbons (around δ 23-26 ppm). Both would appear as CH₂ signals in a DEPT-135 spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| Aromatic C-H | 115-140 | Positive |

| Quaternary Aromatic C | 110-155 | No Signal |

| Ester C=O | 160-170 | No Signal |

| Adipate α-CH₂ | 33-36 | Negative |

| Adipate β-CH₂ | 23-26 | Negative |

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR experiments are indispensable for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key correlations would be observed between the aromatic H-4 and H-6 protons, and between the aliphatic α- and β-protons of the adipate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to the α- and β-carbons of the adipate linker.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

High-resolution mass spectrometry is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its molecular formula. For this compound (C₂₀H₁₄Br₄O₈), the expected monoisotopic mass would be calculated. Both ESI and MALDI are soft ionization techniques suitable for analyzing such a molecule, minimizing in-source fragmentation and providing a clear molecular ion peak, likely as an adduct with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a deprotonated molecule ([M-H]⁻) in negative ion mode. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive pattern for the molecular ion peak cluster, which would be a key identifier.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to elucidate the structure. The fragmentation of this compound would likely proceed through the cleavage of the ester bonds, which are the most labile parts of the molecule.

Predicted MS/MS Fragmentation

| Fragment m/z | Proposed Structure/Identity |

| [M - C₇H₃Br₂O₃]⁺ | Loss of one 3,5-dibromosalicylate radical |

| [C₇H₄Br₂O₃]⁺ | 3,5-dibromosalicylic acid fragment |

| [C₆H₈O₄]⁺ | Adipic acid fragment |

The fragmentation would likely initiate with the cleavage of one of the ester linkages, leading to the loss of a 3,5-dibromosalicyl group or an adipoyl-3,5-dibromosalicylate fragment. Further fragmentation of the adipate chain could also occur. The precise fragmentation pattern would provide conclusive evidence for the connectivity of the different structural units.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups and structural features of a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational fingerprint is obtained. For this compound, both FT-IR and Raman spectroscopy provide complementary information. FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy excels in detecting non-polar, symmetric vibrations. photothermal.commdpi.com

The formation of this compound from its precursors introduces key functional groups whose vibrational modes are readily identifiable. The most prominent feature in the FT-IR spectrum is the strong absorption band from the ester carbonyl (C=O) stretch. For aromatic esters, this peak typically appears in the 1730–1715 cm⁻¹ range. spectroscopyonline.com The position is slightly lower than that of aliphatic esters (1750–1735 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.comlibretexts.org

The aromatic rings themselves give rise to several characteristic signals. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. libretexts.orglibretexts.org In-ring C=C stretching vibrations produce a series of bands in the 1600–1450 cm⁻¹ region. pressbooks.pub Additionally, aromatic esters exhibit two distinct C-O stretching bands associated with the ester linkage: a C-C-O stretch between 1310 and 1250 cm⁻¹ and an O-C-C stretch from 1130 to 1100 cm⁻¹. spectroscopyonline.com

In the Raman spectrum, the symmetric stretching or "ring breathing" mode of the substituted benzene (B151609) ring is often a strong and characteristic signal, which complements the information from FT-IR. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibration Type | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100–3000 | 3100–3000 | Weak to Medium |

| Ester C=O | Stretch | 1730–1715 | 1730–1715 | Strong |

| Aromatic C=C | In-ring Stretch | 1600–1450 | 1600–1450 | Medium to Strong |

| Ester C-O | C-C-O Stretch | 1310–1250 | Variable | Strong |

| Ester C-O | O-C-C Stretch | 1130–1100 | Variable | Strong |

| Aromatic Ring | Ring Breathing | Weak/Variable | Strong | Strong |

| C-Br | Stretch | 690–515 | 690–515 | Medium to Strong |

The carbon-bromine (C-Br) bond provides a key signature in the lower frequency region of the spectrum. The C-Br stretching vibration is typically found in the 690–515 cm⁻¹ range. libretexts.orglibretexts.org The presence of two such bonds on each aromatic ring in this compound would confirm the dibromo-substitution pattern.

Crucially, the successful synthesis of the ester is confirmed by the disappearance of the characteristic broad O-H stretching band of the starting material, 3,5-dibromosalicylic acid. This band, which would appear in the 2500-3300 cm⁻¹ region for the carboxylic acid, is absent in the purified final product. Its absence, coupled with the strong appearance of the ester C=O stretch, provides definitive evidence of the esterification.

Characteristic Absorption Bands for Ester Linkages and Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the 3,5-dibromosalicyl group. wikipedia.org

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions. libretexts.org This type of electronic transition involves the excitation of an electron from a bonding π orbital to a higher energy, anti-bonding π* orbital. libretexts.orgrsc.org Aromatic compounds typically show several bands related to these transitions. Benzene, for example, exhibits three such bands, with a strong absorption around 200 nm and a less intense, structured band near 255 nm. wikipedia.org

For this compound, the substitution of the benzene ring with bromine atoms and the ester group (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The primary π → π* transition is anticipated to result in a strong absorption maximum (λ_max) in the ultraviolet region, likely between 250 and 320 nm.

Solvatochromism is the phenomenon where the wavelength of maximum absorption (λ_max) of a compound changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. aip.orgosti.gov

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can provide insight into the nature of its electronic transitions. For π → π* transitions in molecules with polar groups, increasing solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on whether the excited state or ground state is more stabilized. eurjchem.comaip.org Given the presence of the polar ester groups, measurable solvatochromic shifts are expected.

Table 2: Hypothetical Solvatochromic Study Data

| Solvent | Polarity Scale (ET(30) kcal/mol) | Expected λ_max Shift | Nature of Shift |

| n-Hexane | 31.0 | Reference | - |

| Toluene | 33.9 | Minimal | Bathochromic |

| Chloroform | 39.1 | Moderate | Bathochromic |

| Ethanol | 51.9 | Significant | Hypsochromic/Bathochromic |

| Acetonitrile | 45.6 | Moderate | Hypsochromic/Bathochromic |

Analysis of π-π* Transitions within the Aromatic System

X-ray Crystallography for Single Crystal Structure Determination

While spectroscopic methods provide valuable information about functional groups and electronic properties, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for determining molecular structure, including precise bond lengths, bond angles, and torsional angles. jhu.edumsu.edu

For this compound, a crystallographic study—contingent on the successful growth of a suitable single crystal—would definitively establish the molecule's conformation. Key structural questions that could be answered include the geometry of the flexible adipate linker (e.g., extended or bent) and the relative orientation of the two bulky dibromosalicyl groups.

Furthermore, the analysis would reveal the crystal packing arrangement, which is governed by intermolecular forces. In this molecule, one would expect to find significant non-covalent interactions such as halogen bonding (involving the bromine atoms), π-π stacking between the aromatic rings, and weak C-H···O hydrogen bonds. These interactions are crucial in dictating the supramolecular architecture of the material in its crystalline form. researchgate.net

Table 3: Key Information Provided by X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating block of the crystal. | Defines the fundamental packing symmetry and density. |

| Space Group | The set of symmetry operations that describe the crystal lattice. | Reveals the inherent symmetry of the molecular packing. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Allows for the calculation of all geometric parameters. |

| Bond Lengths/Angles | The distances between bonded atoms and the angles they form. | Confirms the covalent structure and identifies any geometric strain. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Determines the 3D shape, especially the adipate chain's conformation. |

| Intermolecular Contacts | Distances between atoms of neighboring molecules. | Identifies and characterizes packing forces like halogen bonds and π-stacking. |

Crystal Growth Methodologies for Diffraction Quality Crystals

There is currently no published research detailing the successful growth of diffraction-quality single crystals of this compound. Standard crystallization techniques such as slow evaporation from various solvents, vapor diffusion, or cooling crystallization would be initial approaches. The choice of solvent would be critical, likely focusing on organic solvents in which the compound is soluble, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF), potentially with the addition of a co-solvent to modulate solubility and promote crystal growth. The synthesis of related bis(3,5-dibromosalicyl) esters has been reported, but these studies also lack specific details on the crystallization of the final products for structural analysis.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular conformation, bond lengths, and bond angles of this compound is not possible.

It can be hypothesized that the molecule possesses a degree of conformational flexibility due to the central adipate linker. The two 3,5-dibromosalicyl groups are connected to the adipoyl chain via ester linkages. The orientation of these planar aromatic rings relative to each other and to the aliphatic chain would be a key feature of its conformation.

For illustrative purposes, a table of expected bond lengths and angles could be derived from known values for similar functional groups found in the Cambridge Structural Database. However, it must be stressed that these are theoretical and have not been experimentally verified for this specific compound.

Table 1: Hypothetical Bond Lengths for this compound

| Bond Type | Expected Length (Å) |

| C-Br (aromatic) | 1.88 - 1.92 |

| C=O (ester) | 1.19 - 1.22 |

| C-O (ester) | 1.33 - 1.37 |

| C-C (aliphatic) | 1.52 - 1.55 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-O (phenolic) | 1.35 - 1.39 |

Table 2: Hypothetical Bond Angles for this compound

| Bond Angle | Expected Angle (°) |

| O=C-O (ester) | 122 - 126 |

| C-O-C (ester) | 115 - 119 |

| C-C-C (aliphatic) | 109 - 112 |

| C-C-Br (aromatic) | 118 - 122 |

| C-C-O (phenolic) | 117 - 121 |

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The bromine atoms are capable of forming halogen bonds (Br···O or Br···Br interactions), which can be significant in directing the crystal packing. Hydrogen bonding would also be a dominant feature, primarily involving the carboxylic acid functional groups, leading to the formation of dimers or extended chains.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Potential Distance/Geometry |

| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | D-A distance: ~2.6 - 2.8 Å |

| Halogen Bonding | C-Br···O=C or C-Br···Br-C | Br···O/Br distance: < sum of van der Waals radii |

| π-π Stacking | Aromatic rings of dibromosalicyl moieties | Centroid-centroid distance: ~3.5 - 4.0 Å |

| van der Waals Forces | Aliphatic adipate chain and overall molecular surface | General attractive forces |

Theoretical and Computational Investigations of Bis 3,5 Dibromosalicyl Adipate

Quantum Chemical Calculations using Density Functional Theory (DFT)

There are no published studies detailing DFT calculations performed specifically on Bis(3,5-dibromosalicyl)adipate. Therefore, data on the following is unavailable:

Geometry Optimization and Conformational Analysis of the Molecule

No information exists on the optimized molecular geometry, bond lengths, bond angles, or dihedral angles of this compound determined through computational methods.

Prediction of Electronic Structure and Frontier Molecular Orbitals (FMOs)

There is no available data on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No computationally predicted NMR chemical shifts or vibrational frequencies for this compound have been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Similarly, there is a lack of published research on the molecular dynamics of this compound.

Exploration of Molecular Torsions and Rotational Barriers

No studies have been found that explore the torsional angles and the energy barriers associated with the rotation of different parts of the this compound molecule.

Solvent Effects on Molecular Conformation and Stability

There is no available data from simulations on how different solvents might affect the conformation and stability of this compound.

Reaction Pathway Analysis and Transition State Modeling for Chemical Reactivity

The chemical reactivity of this compound is centered on the acylation reaction of its activated ester groups with nucleophiles, most notably the ε-amino groups of lysine (B10760008) residues in proteins like hemoglobin. acs.org A theoretical understanding of this process can be achieved through reaction pathway analysis and transition state modeling, which are powerful computational tools to elucidate reaction mechanisms and predict reactivity.

The fundamental reaction is a nucleophilic acyl substitution. In the context of hemoglobin modification, the ε-amino group of a lysine residue acts as the nucleophile, attacking the carbonyl carbon of one of the ester groups in this compound. This reaction proceeds through a tetrahedral intermediate. rsc.org The presence of the ortho-carboxyl group on the salicylic (B10762653) acid moiety is crucial for the high reactivity and specificity of this class of reagents. acs.org This carboxyl group can act as an intramolecular general base, deprotonating the incoming nucleophile and thereby increasing its nucleophilicity.

The proposed reaction pathway can be dissected into the following key steps:

Initial Binding: Prior to the covalent reaction, this compound binds to the target protein. In the case of hemoglobin, this binding is directed towards the 2,3-diphosphoglycerate (DPG) binding site, a region with a high positive charge density that attracts the negatively charged carboxyl groups of the reagent. nih.gov Electrostatic and hydrophobic interactions play a significant role in the initial, non-covalent association of the reagent with the protein. nih.gov

Transition State: The transition state for the formation of the tetrahedral intermediate is the highest energy point along this part of the reaction coordinate. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the geometry and energy of this transition state. For similar acylation reactions, the transition state is expected to have a structure that is intermediate between the reactants and the tetrahedral intermediate, with partial bond formation between the nucleophile and the carbonyl carbon, and partial re-hybridization of the carbonyl carbon from sp2 to sp3.

Collapse of the Tetrahedral Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses to form the more stable amide bond, with the 3,5-dibromosalicylate group acting as a leaving group. The ortho-carboxyl group of the leaving group can facilitate this step by protonating the leaving group oxygen.

The adipate (B1204190) linker in this compound provides the necessary flexibility and length to allow the molecule to bridge two different lysine residues within a protein, leading to intramolecular cross-linking. Molecular modeling studies of similar cross-linking reagents have been used to assess the optimal linker length for specific applications. google.com

A hypothetical reaction energy profile for the acylation of an amine with this compound is presented in Table 1. This table illustrates the relative energy changes during the key steps of the reaction, which can be determined through computational chemistry methods.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Separated this compound and amine | 0 |

| Encounter Complex | Non-covalent association of reactants | -5 to -10 |

| Transition State 1 | Formation of the tetrahedral intermediate | +15 to +20 |

| Tetrahedral Intermediate | Covalent intermediate | +5 to +10 |

| Transition State 2 | Collapse of the intermediate | +10 to +15 |

| Products | Acylated amine and 3,5-dibromosalicylate leaving group | -15 to -25 |

Table 1: Hypothetical Reaction Energy Profile for Acylation by this compound. This table presents a simplified, illustrative energy profile for the acylation reaction. The actual energy values would require specific quantum mechanical calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in the design of new analogs with improved characteristics, such as enhanced reactivity, selectivity, or specific physical properties.

For the design of analogs of this compound, a QSAR/QSPR approach could be employed to guide the synthesis of new cross-linking agents with tailored properties. While specific QSAR/QSPR studies on this compound were not found, the methodology can be illustrated based on studies of other salicylic acid derivatives. fip.orgacs.orgresearchgate.netnih.gov

A typical QSAR/QSPR study involves the following steps:

Dataset Assembly: A dataset of structurally related compounds with measured activity or property data is compiled. For designing analogs of this compound, this would involve synthesizing a series of related diesters with variations in the linker (adipate) and the salicylic acid moiety. The activity could be, for example, the rate of cross-linking with a model protein or the resulting change in a biological property of the modified protein.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). Electron-withdrawing or -donating substituents on the salicylic acid ring would significantly alter these descriptors. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity. fip.orgresearchgate.net This is a critical parameter for predicting a molecule's ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical representations of the molecular graph, describing the connectivity and branching of the atoms.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. fip.org The predictive power of the model is then rigorously validated using internal and external validation techniques.

For the design of new analogs of this compound, a QSAR model could be developed to predict the cross-linking efficiency. An illustrative set of hypothetical data and a resulting QSAR equation are presented below.

| Compound Analog | Linker | Substituent on Salicyl Ring | logP | LUMO Energy (eV) | Observed Activity (log(1/C)) |

| 1 | Adipate | 3,5-dibromo | 5.10 | -1.85 | 4.50 |

| 2 | Succinate | 3,5-dibromo | 4.30 | -1.84 | 4.20 |

| 3 | Suberate | 3,5-dibromo | 5.90 | -1.86 | 4.65 |

| 4 | Adipate | 3,5-dichloro | 4.50 | -1.75 | 4.35 |

| 5 | Adipate | 3,5-dinitro | 3.80 | -2.10 | 4.80 |

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs. This table provides an example of the type of data that would be used to develop a QSAR model. The activity is represented as the logarithm of the reciprocal of the concentration required for a specific effect.

A hypothetical QSAR equation derived from such data might look like:

log(1/C) = 0.25 * logP - 0.80 * LUMO Energy + 2.50

This equation would suggest that higher hydrophobicity (logP) and a lower LUMO energy (indicating a better electron acceptor) would lead to higher activity. Such a model could then be used to predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Similarly, a QSPR model could be developed to predict physical properties such as solubility or thermal stability, which are important for the formulation and storage of these compounds. By systematically modifying the structure and applying QSAR/QSPR models, it is possible to rationally design new cross-linking agents based on the this compound scaffold with optimized performance for specific applications.

Mechanistic Studies of Covalent Macromolecular Modification by Bis 3,5 Dibromosalicyl Adipate

Detailed Reaction Kinetics of Ester Cleavage and Nucleophilic Attack

The fundamental reaction of bis(3,5-dibromosalicyl)adipate involves the nucleophilic acyl substitution at its two ester carbonyl carbons. This process is initiated by the attack of a nucleophile from the macromolecule, typically the ε-amino group of a lysine (B10760008) residue, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of the 3,5-dibromosalicylate leaving group and the formation of a stable amide bond. The bifunctional nature of the adipate (B1204190) linker allows for a second, analogous reaction, resulting in a covalent cross-link.

A competing reaction is the hydrolysis of the ester linkages, where water acts as the nucleophile. This is a crucial consideration in aqueous reaction media, as it leads to the inactivation of the cross-linking agent. Studies on similar activated esters, such as N-hydroxysuccinimidyl esters, show that hydrolysis is a significant side reaction with half-lives that can be on the order of minutes under typical reaction conditions (pH > 7, 25–37 °C) nih.gov.

The rates of both the desired nucleophilic attack by the protein and the competing hydrolysis are highly dependent on the reaction conditions.

pH: The rate of acylation of amine functionalities is significantly influenced by pH. The attacking amine must be in its unprotonated, nucleophilic form. Therefore, the reaction rate generally increases with pH as it approaches and surpasses the pKa of the target amino group (for lysine, the ε-amino group has a pKa of ~10.5). However, the rate of hydrolysis of the ester also increases at higher pH due to the increased concentration of hydroxide (B78521) ions, which are potent nucleophiles. This creates a pH optimum for the cross-linking reaction, typically in the range of pH 7 to 9, where there is a sufficient concentration of unprotonated amines on the protein without excessively rapid hydrolysis of the reagent. For instance, the reaction of the related bis(3,5-dibromosalicyl)fumarate (B1238764) with oxyhemoglobin is often conducted at a pH of 7.2 ahajournals.org.

Temperature: An increase in temperature generally accelerates both the acylation and hydrolysis reactions, as described by the Arrhenius equation. This is because a larger fraction of molecules will possess the necessary activation energy to react. For example, cross-linking reactions with similar reagents are often performed at 37°C to achieve a reasonable reaction rate ahajournals.org.

Ionic Strength: The effect of ionic strength on the reaction kinetics can be complex. For reactions between charged species, such as a negatively charged protein and a negatively charged cross-linker, changes in ionic strength can alter the electrostatic interactions. High ionic strength can shield charges, potentially reducing repulsive forces and increasing the reaction rate. Conversely, for reactions where electrostatic attraction is important for substrate binding, high ionic strength could decrease the reaction rate.

| Parameter | Effect on Amine Acylation Rate | Effect on Hydrolysis Rate | Rationale |

| Increasing pH (from neutral) | Increases | Increases | Deprotonation of amines enhances nucleophilicity; higher [OH⁻] accelerates hydrolysis. |

| Increasing Temperature | Increases | Increases | Provides more kinetic energy to overcome the activation energy barrier for both reactions. |

| Increasing Ionic Strength | Variable | Generally Minimal | Can shield electrostatic interactions between the reagent and the protein, potentially increasing or decreasing the rate depending on the specific charges. |

This table presents a qualitative summary based on general principles of organic chemistry and studies of similar compounds, as specific kinetic data for this compound is not available.

Given the high reactivity of the activated 3,5-dibromosalicyl esters, the chemical reaction step is generally fast. However, for a specific and efficient cross-link to occur, the reagent must first bind to a site on the protein where two nucleophilic residues are in close proximity to the reactive ends of the adipate chain. Therefore, the conformational changes required for the protein to adopt a state suitable for cross-linking or the diffusion of the reagent into a specific binding pocket can be the rate-limiting factors. For similar cross-linkers that exhibit high specificity, such as trimesoyl tris(3,5-dibromosalicylate), it is proposed that the protein environment plays a crucial role in directing the reaction, suggesting that the binding and proper orientation of the reagent are critical nih.gov.

Influence of pH, Temperature, and Ionic Strength on Reaction Rates

Specificity and Selectivity in Chemical Cross-linking Reactions

This compound, as an activated ester, is primarily reactive towards primary amines. However, other nucleophilic side chains found in proteins, such as the hydroxyl group of tyrosine and serine, and the thiol group of cysteine, can also potentially react, especially at elevated pH.

The general order of nucleophilicity for amino acid side chains is: Cys > His > Lys > Ser > Thr > Tyr. However, the reactivity in a protein context is also heavily influenced by the pKa of the group and its accessibility.

Amines (Lysine, N-terminus): Primary amines are the most common targets for acylation by activated esters under physiological or slightly basic conditions. The ε-amino group of lysine is often readily accessible on the protein surface.

Thiols (Cysteine): The thiol group of cysteine is a very strong nucleophile in its thiolate form (S⁻). However, at neutral pH, it is largely protonated. If a cysteine residue is present in a microenvironment that lowers its pKa, it can become a competitive nucleophile. Indeed, the fumaryl (B14642384) moiety of a related cross-linker has been shown to react with thiols google.com.

Hydroxyls (Serine, Threonine, Tyrosine): The hydroxyl groups of serine and threonine are generally poor nucleophiles and react much slower than amines. The phenolate (B1203915) form of tyrosine is more nucleophilic but typically requires a higher pH to be present in significant concentrations.

The following table provides a hypothetical relative reactivity scale for this compound with different functional groups in a model peptide system at physiological pH.

| Functional Group | Amino Acid Example | Relative Reactivity (Hypothetical) | Notes |

| Amine (primary) | Lysine | 100 | Primary target for acylation. |

| Thiol | Cysteine | 10-20 | Reactivity is highly dependent on pKa and local environment. |

| Phenolic Hydroxyl | Tyrosine | 1-5 | Significant reaction generally requires higher pH. |

| Alcoholic Hydroxyl | Serine, Threonine | <1 | Generally not reactive under standard conditions. |

This table is for illustrative purposes to show general reactivity trends. Specific values for this compound are not available.

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions with multiple possible outcomes masterorganicchemistry.comlibretexts.org.

Kinetic Control: At lower temperatures or shorter reaction times, the reaction is effectively irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy barrier. This is the kinetically controlled product libretexts.org.

Thermodynamic Control: At higher temperatures or longer reaction times, the reactions may become reversible. The system can then reach equilibrium, and the major product will be the most stable one, regardless of how fast it was formed. This is the thermodynamically controlled product libretexts.org.

In the context of protein cross-linking with this compound, the formation of the amide bond is generally considered to be thermodynamically very stable and essentially irreversible under physiological conditions. Therefore, the reaction is primarily under kinetic control. The cross-links will form at the sites that are most readily accessible and have the lowest activation energy for reaction, which is a combination of the nucleophilicity of the target residue and its proximity to the reactive ester.

Preference for Amine, Hydroxyl, or Thiol Functionalities in Model Systems

Influence of Substrate Conformation and Steric Hindrance on Cross-linking Efficiency

The three-dimensional structure of the macromolecular substrate plays a paramount role in determining the outcome of the cross-linking reaction.

Substrate Conformation: The cross-linker must be able to span the distance between two nucleophilic residues. The adipate linker imposes a specific distance constraint. Therefore, only residues that are conformationally positioned within this distance can be cross-linked. Studies with a series of cross-linkers of varying lengths have shown that the yield of cross-linked product decreases as the linker length increases, suggesting that the shorter linkers are more efficient at capturing appropriately spaced residues researchgate.net. The conformation of the protein itself can be influenced by factors such as ligand binding. For example, the related bis(3,5-dibromosalicyl)fumarate cross-links different sites on hemoglobin depending on whether the protein is in its oxygenated or deoxygenated state nih.gov.

Steric Hindrance: The accessibility of the target nucleophiles is critical. Residues buried within the protein core or shielded by bulky neighboring side chains will be less reactive than those exposed on the surface. Similarly, the structure of the cross-linker itself can introduce steric constraints. Research on analogues of bis(3,5-dibromosalicyl)fumarate has demonstrated that introducing a methyl group on the fumarate (B1241708) backbone decreases the lability of the ester due to steric effects nih.gov. This highlights that even small changes in the reagent's structure can significantly impact its reactivity. In the case of this compound, the flexible nature of the adipate chain may allow it to navigate sterically crowded environments more effectively than a rigid linker.

Spatial Accessibility of Reactive Sites on Macromolecules

The specificity of the cross-linking reaction with this compound is highly dependent on the spatial arrangement of reactive amino acid side chains on the target macromolecule. In the context of hemoglobin modification, this reagent demonstrates a remarkable selectivity for specific lysine residues located within the β-cleft of the protein. wiley.comresearchgate.netnih.gov

Research on the intramolecular cross-linking of bovine hemoglobin with this compound has identified two primary cross-linked products. researchgate.netnih.gov These products are formed by the covalent bridging of the β-subunits. The identification of these specific cross-links was achieved through peptide analysis and mass spectrometry. nih.gov

The two main intramolecular cross-links formed are:

β1 Val1 - β2 Lys81: In this configuration, one end of the this compound molecule reacts with the N-terminal valine residue of one β-chain, while the other end reacts with the ε-amino group of the lysine-82 residue on the adjacent β-chain. nih.gov

β1 Lys81 - β2 Lys81: This product involves the cross-linking of the lysine-82 residues on both β-chains. researchgate.netnih.gov

The formation of these specific cross-links underscores the importance of the three-dimensional structure of the protein in guiding the reaction. The 2,3-bisphosphoglycerate (B1242519) (DPG) binding site, a highly cationic region within the central cavity of hemoglobin, provides a favorable environment for the binding of the anionic dibromosalicylate portions of the reagent. This initial non-covalent binding event positions the reactive ester groups in proximity to the nucleophilic amino groups of the valine and lysine residues, thereby facilitating the subsequent covalent modification. The accessibility of these specific residues within the β-cleft makes them primary targets for acylation by this compound.

Table 1: Identified Intramolecular Cross-linking Sites in Bovine Hemoglobin Modified by this compound| Cross-linked Product | Residue 1 | Chain 1 | Residue 2 | Chain 2 |

|---|---|---|---|---|

| XL-Peak-1 | Valine (V) | β1 | Lysine (K) | β2 |

| XL-Peak-2 | Lysine (K) | β1 | Lysine (K) | β2 |

Proximity Effects in Bifunctional Reagent Reactions

The ability of a bifunctional reagent to form a cross-link between two reactive sites on a macromolecule is critically influenced by the distance between those sites and the length and flexibility of the reagent's spacer arm. This is known as the proximity effect. In the case of this compound, the adipate linker, a six-carbon aliphatic chain, plays a crucial role in determining which residues can be bridged.

The adipate chain provides a significant degree of conformational flexibility, allowing the two reactive ends of the molecule to span a range of distances. The formation of two distinct intramolecular cross-links in hemoglobin (β1V1-β2K81 and β1K81-β2K81) by the same reagent highlights this effect. researchgate.netnih.gov The distance between the α-amino group of β1-Valine and the ε-amino group of β2-Lysine is different from the distance between the two ε-amino groups of the β1- and β2-Lysine residues. The flexibility of the adipate linker allows it to adopt conformations that can accommodate both of these distances, leading to the formation of the two observed products.

The efficiency of the cross-linking reaction is a balance between the entropic cost of constraining the flexible linker into a suitable conformation for reaction and the enthalpic gain from forming two stable amide bonds. If the linker is too short, it may not be able to span the distance between potential reactive sites, resulting in no cross-linking. Conversely, a very long and flexible linker might favor intramolecular reactions at a single site or reactions with solvent molecules over forming a cross-link. The adipate linker in this compound appears to be of an optimal length and flexibility to effectively cross-link specific lysine residues within the hemoglobin β-cleft.

Investigation of Competing Side Reactions and Byproduct Formation

In any chemical modification of a protein, the desired reaction is often accompanied by competing side reactions, leading to the formation of various byproducts. The reaction of this compound with a macromolecule like hemoglobin is no exception. The primary competing reaction is the hydrolysis of the activated ester groups.

The ester linkages in this compound are susceptible to hydrolysis in aqueous environments. This reaction can occur either before or after one of the ester groups has reacted with the protein.

The main side reactions and resulting byproducts are:

Hydrolysis of the Reagent: this compound can be hydrolyzed in solution to yield 3,5-dibromosalicylic acid and adipic acid. The rate of this hydrolysis is dependent on factors such as pH and temperature.

Formation of Monofunctionally Modified Protein: If one end of the this compound molecule reacts with a lysine residue on the protein, and the other end is subsequently hydrolyzed before it can react with a second lysine, a monofunctionally modified protein is formed. This results in the protein being labeled with a single 3,5-dibromosalicyl-adipate moiety.

Intermolecular Cross-linking: While intramolecular cross-linking is favored at low protein concentrations, at higher concentrations, there is an increased probability of intermolecular cross-linking, where the reagent bridges two separate hemoglobin molecules. This can lead to the formation of dimers, trimers, and larger aggregates.

Table 2: Potential Side Reactions and Byproducts in the Modification of Hemoglobin with this compound| Side Reaction | Description | Primary Byproduct(s) |

|---|---|---|

| Reagent Hydrolysis | Cleavage of one or both ester bonds of the free reagent in solution. | 3,5-Dibromosalicylic acid, Adipic acid |

| Monofunctional Modification | Reaction of one end of the reagent with the protein, followed by hydrolysis of the other end. | Hemoglobin with a single attached 3,5-dibromosalicyl-adipate moiety |

| Intermolecular Cross-linking | The reagent bridges two or more separate hemoglobin molecules. | Hemoglobin dimers, trimers, and higher-order oligomers |

Advanced Research Applications of Bis 3,5 Dibromosalicyl Adipate in Materials Science and Organic Synthesis

Application as a Cross-linking Agent in Polymer Chemistry

Bis(3,5-dibromosalicyl)adipate is a chemical compound that has been investigated for its role as a cross-linking agent, primarily in the field of biopolymer modification. Cross-linking is a process that involves the formation of chemical bonds to join polymer chains together, creating a more stable and robust network structure. This modification can significantly alter the physical and chemical properties of the polymer.

Synthesis of Novel Cross-linked Polymeric Networks

The principal application of this compound as a cross-linking agent has been in the synthesis of novel polymeric networks derived from hemoglobin. Specifically, it has been used to create intramolecular cross-links within bovine hemoglobin. scribd.com This process is a crucial first step in the production of some hemoglobin-based oxygen carriers (HBOCs), which are being developed as potential blood substitutes. scribd.comvdoc.pub

The synthesis involves reacting bovine hemoglobin with this compound. scribd.com This reaction forms intramolecular cross-links, stabilizing the tetrameric structure of the hemoglobin molecule. textarchive.ru Following this initial cross-linking, the modified hemoglobin tetramers can be further polymerized using other reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form large, zero-link hemoglobin polymers. scribd.comvdoc.pub This two-step process, starting with the adipate (B1204190) cross-linker, results in a high-molecular-weight polymer. scribd.com

Modification of Polymer Mechanical and Thermal Properties

The cross-linking of polymers with agents like this compound can lead to significant changes in their mechanical and thermal properties. In the context of hemoglobin, cross-linking has been shown to enhance thermal stability. Studies on hemoglobins (B146990) cross-linked with similar bis(3,5-dibromosalicyl) esters have demonstrated a notable increase in the denaturation temperature compared to the unmodified protein. nih.gov For instance, both alpha and beta-chain cross-linked methemoglobins showed a denaturation temperature of 57°C in the presence of a denaturant, a significant increase from the 41°C observed for unmodified hemoglobin A. nih.gov

Research has also been conducted on hemoglobin cross-linked with a range of bis(3,5-dibromosalicyl) esters, including the adipate, pimelate, suberate, azelate, and sebacate (B1225510) derivatives. These studies confirmed that cross-linking resulted in increased thermal stability under both oxygenated and deoxygenated conditions. chemicalbook.com

The impact of this compound on the mechanical properties of polymers has not been extensively documented in the available research. However, it is a general principle in polymer science that cross-linking increases the rigidity and modulus of a material, which would likely apply if this cross-linker were used with other suitable polymers.

Interactive Data Table: Thermal Stability of Cross-linked Hemoglobin

| Cross-linking Condition | Modified Hemoglobin | Denaturation Temperature (°C) | Unmodified Hemoglobin A Denaturation Temperature (°C) |

| In 0.9 M guanidine | α-crosslinked methemoglobin | 57 | 41 |

| In 0.9 M guanidine | β-crosslinked methemoglobin | 57 | 41 |

Role in the Development of Functional Organic Materials

The application of this compound in the broader field of functional organic materials is an area with limited specific research. However, its known reactivity suggests potential for such applications.

Incorporation into Supramolecular Architectures

There is currently no direct evidence in the scientific literature of this compound being used to construct supramolecular architectures. Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. While the dibromosalicyl and adipate moieties could potentially participate in such interactions, this has not been a focus of published research.

Design of Responsive and Adaptive Materials

The design of responsive or "smart" materials that change their properties in response to external stimuli is a growing field of materials science. The cross-linked hemoglobin polymers created using this compound could be considered a type of responsive material, as their oxygen-binding properties are a key function. However, there is no indication that materials have been designed using this compound to respond to other stimuli like light, pH, or temperature in a reversible manner.

Utilization as a Building Block in Complex Organic Synthesis

The use of this compound as a building block in complex organic synthesis, outside of its role in cross-linking hemoglobin, is not well-documented. Its structure, featuring two activated ester linkages and multiple bromine atoms on the aromatic rings, suggests potential for further chemical modification. The ester groups could be hydrolyzed or transesterified, and the bromine atoms could participate in various coupling reactions. However, there are no prominent examples of this in the current body of scientific literature.

Precursor for Synthesizing Multi-Functionalized Molecules

This compound has emerged as a critical precursor in the synthesis of complex, multi-functionalized macromolecules, most notably in the field of biomedical materials. Its primary application lies in the development of hemoglobin-based oxygen carriers (HBOCs), where it functions as an intramolecular cross-linking agent to stabilize hemoglobin tetramers. This stabilization is a crucial step in the production of advanced, polymeric hemoglobin solutions designed for use as red blood cell substitutes.

The synthesis of one such HBOC, a zero-link bovine hemoglobin polymer (ZL-HbBv) known as OxyVita, exemplifies the role of this compound. In this process, bovine hemoglobin is first reacted with this compound. physiology.orgresearchgate.netnih.govscribd.comphysiology.orgmdpi.com This reaction creates intramolecular cross-links within the hemoglobin molecule, specifically between the β-globin chains. researchgate.net Peptide analyses and mass spectrometry have shown that this cross-linking results in two main components: one where the bridge connects the β(1)V1 and β(2)K81 residues, and another where the linkage is between the β(1)K81 and β(2)K81 residues. researchgate.net These cross-linked tetramers exhibit increased thermal stability compared to native hemoglobin under both oxygenated and deoxygenated conditions. textarchive.ru

Following the intramolecular cross-linking with this compound, the stabilized hemoglobin tetramers are then subjected to polymerization. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of covalent amide bonds between the hemoglobin molecules. physiology.orgresearchgate.netnih.govscribd.comphysiology.orgmdpi.com The resulting product is a high-molecular-weight polymer, with an estimated nominal molecular mass of around 20 MDa. physiology.orgresearchgate.net This polymerization, made possible by the initial stabilization with this compound, is essential for creating a larger molecule that is less likely to extravasate from blood vessels and cause adverse effects associated with earlier generations of HBOCs. physiology.orgnih.gov

The use of this compound as a precursor is not limited to just one type of cross-linked hemoglobin. Research has also explored its use in comparison with other similar cross-linking agents, such as bis(3,5-dibromosalicyl) pimelate, suberate, azelate, and sebacate, to study the effects of varying the length of the bridging group on the properties of the resulting modified hemoglobin. textarchive.ru These studies highlight the versatility of the dibromosalicyl chemistry in creating a range of multi-functionalized molecules with tailored properties.

The following table summarizes the key steps in the synthesis of a polymeric hemoglobin using this compound as a precursor:

| Step | Reagent(s) | Purpose | Outcome |

| 1 | This compound | Intramolecular cross-linking of hemoglobin | Stabilized hemoglobin tetramers with increased thermal stability. textarchive.ru |

| 2 | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Polymerization of cross-linked tetramers | High-molecular-weight polymeric hemoglobin (e.g., OxyVita). physiology.orgresearchgate.net |

Catalytic Applications in Non-Biological Organic Transformations

Based on extensive literature searches, there is currently no significant documented research on the application of this compound as a catalyst in non-biological organic transformations. While the broader class of brominated organic compounds and salicylate (B1505791) derivatives have been investigated for their roles in various chemical reactions, including bromination and general base catalysis, specific catalytic activity of this compound in non-biological contexts has not been reported in the reviewed scientific literature. cdnsciencepub.comacs.orgsci-hub.se The primary focus of research on this compound has been its use as a cross-linking agent in the modification of biological macromolecules, as detailed in the previous section.

Synthesis and Characterization of Bis 3,5 Dibromosalicyl Adipate Derivatives and Analogues

Systematic Structural Modifications of the Dibromosalicyl Moiety

The dibromosalicyl portion of the molecule is critical to its chemical character, with the bromine and hydroxyl substituents heavily influencing the reactivity of the ester linkages.

The standard halogenation pattern for the parent compound is 3,5-dibromination on the salicylic (B10762653) acid ring. This pattern is achieved through the electrophilic substitution of salicylic acid. guidechem.com Variations in this pattern, such as altering the position or number of halogen atoms, can significantly impact the molecule's electronic properties and, consequently, its reactivity.

The reactivity of halogens in halogenation reactions follows the order F > Cl > Br > I. mt.com While fluorine is highly reactive, bromine offers a balance of reactivity and selectivity, making it a common choice. masterorganicchemistry.com Altering the halogen identity (e.g., to chlorine or fluorine) would modify the electron-withdrawing strength at those positions, thereby influencing the acidity of the phenolic hydroxyl and carboxylic acid groups. nih.gov Theoretical studies on similar systems suggest that the position of substituents is crucial in determining intramolecular hydrogen bonding, which in turn affects reactivity. cdnsciencepub.com For instance, moving a bromine atom from the 5-position to the 4-position would change its electronic influence from primarily inductive and resonance effects to different degrees, altering the electrophilicity of the carbonyl carbon in the final ester. Increasing the number of halogen substituents would further enhance the electron-withdrawing nature of the ring, likely increasing the reactivity of the resulting ester towards nucleophiles.

The reactivity of the salicylic acid moiety during esterification and the reactivity of the final diester product are governed by the electronic effects of the ring substituents. The two bromine atoms in Bis(3,5-dibromosalicyl)adipate are strong electron-withdrawing groups. This has several consequences:

It increases the acidity of the carboxylic acid group, facilitating its activation for esterification.

It increases the electrophilicity of the ester's carbonyl carbons, making them more susceptible to nucleophilic attack. This is fundamental to their function as acylating agents. smolecule.comnih.gov

Introducing other substituents would further modulate these properties. Theoretical studies on methyl 5-R-salicylates have shown that the nature of the substituent at the 5-position significantly affects the intramolecular hydrogen bond between the phenolic hydroxyl and the ester group. rsc.orgrsc.org As the resonance effects of the substituent increase (e.g., in the order H → CH₃ → Br → OCH₃), the intramolecular hydrogen bond may weaken. rsc.org

Variations in Halogenation Patterns (e.g., position, number)

Alterations to the Aliphatic Dicarboxylic Acid Linker

The dicarboxylic acid linker determines the distance and flexibility between the two dibromosalicyl headgroups. Modifying this linker is a key strategy for designing molecules for specific applications, such as protein cross-linking where the distance between target residues is fixed. nih.govresearchgate.net

Analogues of this compound have been synthesized using a homologous series of dicarboxylic acids to vary the length of the linker. Adipic acid provides a flexible four-carbon chain (-(CH₂)₄-). Key examples of analogues with different chain lengths include those derived from fumaric acid and sebacic acid.

Bis(3,5-dibromosalicyl)fumarate (B1238764): This analogue incorporates an unsaturated, four-carbon trans-alkene linker (-CH=CH-). ontosight.ainih.gov It is known to be a potent acylating agent. smolecule.com

Bis(3,5-dibromosalicyl)sebacate: This analogue uses sebacic acid, which provides a longer, flexible eight-carbon alkyl chain (-(CH₂)₈-). chemicalland21.com It has been used to create intramolecular cross-links in hemoglobin. researchgate.netnih.gov

The choice of linker directly impacts the molecule's ability to bridge specific sites on a target protein. For example, the sebacate (B1225510) derivative, with its 10-carbon diacid backbone, effectively cross-links lysine (B10760008) residues across the β-cleft of hemoglobin. researchgate.net Studies on the hydrolytic stability of homologous series of esters suggest that reactivity can be dependent on chain length and enzymatic recognition. nih.govtandfonline.com

Beyond simple chain length variation, the architecture of the linker can be modified to introduce rigidity or alter physicochemical properties.